1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the morpholine and prop-2-en-1-one moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents. Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions and aldol condensation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential as kinase inhibitors and antimicrobial agents.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can interact with various biological pathways, modulating their activity. For example, it may inhibit specific kinases, leading to anti-cancer effects . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one can be compared with other thiophene derivatives such as:
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s. These compounds share the thiophene nucleus but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-12(14)13-6-7-15-10(8-13)11-5-4-9(2)16-11/h3-5,10H,1,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTJNYWTXDEUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CN(CCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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